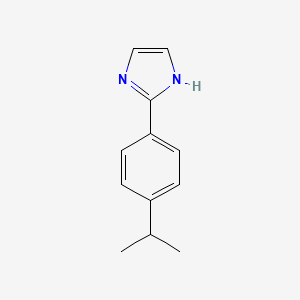

2-(4-Isopropyl-phenyl)-1H-imidazole

説明

2-(4-Isopropyl-phenyl)-1H-imidazole is a substituted imidazole derivative featuring a 1H-imidazole core with a 4-isopropylphenyl group at the 2-position. Imidazole derivatives are widely studied for their biological and chemical properties, including antimicrobial, antifungal, and kinase-inhibitory activities.

特性

IUPAC Name |

2-(4-propan-2-ylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBDNQFYGQXPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

2-(4-Isopropyl-phenyl)-1H-imidazole has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising biological activities, including:

- Anticancer Activity : Similar imidazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that certain imidazole compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Properties : Research has highlighted the effectiveness of imidazole derivatives against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Catalysis

Imidazole derivatives are often utilized as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions. Notably:

- One-Pot Reactions : Recent advancements have showcased the use of this compound in one-pot multicomponent reactions, yielding high product yields under mild conditions . This approach simplifies synthetic pathways and reduces the need for extensive purification processes.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The imidazole moiety can participate in cross-linking reactions, improving the material's overall performance.

Case Study 1: Anticancer Activity

A series of 4-aryl-2-benzoyl-imidazoles were synthesized based on the structure of this compound. These compounds were evaluated for their anticancer activity against multiple cell lines, revealing IC50 values as low as 14 nM for the most active derivatives . The mechanism involved disruption of tubulin polymerization, confirming the potential of imidazole derivatives in cancer therapy.

Case Study 2: Catalytic Efficiency

In a recent study, a novel catalytic system utilizing this compound was developed for synthesizing trisubstituted imidazoles under solvent-free conditions. The method achieved yields exceeding 90%, demonstrating the compound's efficiency as a catalyst in organic transformations .

| Compound Name | IC50 (nM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Aryl-2-benzoyl-imidazole | 14 | Various Cancer Lines | Disruption of tubulin polymerization |

| This compound | TBD | TBD | TBD |

Table 2: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| One-Pot Synthesis of Imidazoles | This compound | >90 | Solvent-free, room temperature |

作用機序

The mechanism by which 2-(4-Isopropyl-phenyl)-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

類似化合物との比較

Research Findings and Implications

- Toxicity: Structural analogs like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles show low toxicity in preclinical models, suggesting a favorable safety profile for the isopropyl derivative .

- Crystallography: Crystal structure analyses of related imidazoles (e.g., 4-hydroxybenzoic acid–1H-imidazole) reveal hydrogen-bonding networks critical for stability, which may guide co-crystal engineering for improved physicochemical properties .

生物活性

2-(4-Isopropyl-phenyl)-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action. The information is compiled from various scientific studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an imidazole ring substituted with a 4-isopropylphenyl group, which enhances its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, showcasing their effectiveness against different bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4-8 | Staphylococcus aureus |

| Other derivatives | 2-16 | Escherichia coli |

In a study, derivatives exhibited significant antibacterial activity with MIC values ranging from 2 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance efficacy against pathogenic bacteria .

Antifungal Activity

The antifungal activity of imidazole compounds has also been investigated. The compound showed promising results against common fungal pathogens.

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| This compound | 8-16 | Candida albicans |

| Other imidazoles | 4-32 | Aspergillus niger |

The antifungal efficacy was attributed to the ability of the imidazole ring to disrupt fungal cell membrane integrity, leading to cell death .

Anticancer Activity

Imidazole derivatives have been recognized for their potential anticancer properties. Studies have demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : It can halt the cell cycle at specific phases, preventing further proliferation.

- Targeting Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased DNA damage in cancer cells .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure.

- Cell Lines Tested :

- A549 (lung cancer)

- HeLa (cervical cancer)

The compound demonstrated an IC50 value of approximately 30 µg/mL for A549 cells, indicating potent anticancer activity .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. It was found that modifications on the phenyl ring significantly affected both antibacterial and antifungal activities.

- Results :

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes.

- Enzyme Inhibition : It targets key enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Interaction : The imidazole ring can intercalate into DNA, disrupting replication processes.

準備方法

Debus-Radziszewski Reaction Adaptations

The Debus-Radziszewski reaction, a cornerstone in imidazole synthesis, has been adapted for 2-(4-isopropylphenyl)-1H-imidazole by substituting glyoxal with 4-isopropylbenzaldehyde. In a typical procedure, equimolar amounts of glyoxal (40% aqueous solution), 4-isopropylbenzaldehyde, and ammonium acetate undergo reflux in glacial acetic acid for 4–6 hours. The reaction proceeds via nucleophilic attack of ammonia on the aldehyde, followed by cyclization to form the imidazole core. Yields range from 65% to 78%, contingent on the purity of glyoxal and reaction temperature control.

Optimization of Reaction Parameters

-

Temperature: Elevated temperatures (110–120°C) reduce reaction time but risk decarboxylation byproducts.

-

Catalyst: Adding 5 mol% p-toluenesulfonic acid (PTSA) increases yield to 82% by accelerating imine formation.

-

Solvent: Ethanol replaces acetic acid in modified protocols, yielding 70% product with easier purification.

One-Pot Multicomponent Syntheses

Trichloromelamine-Catalyzed Method

A solvent-free, one-pot synthesis using trichloromelamine (TCM) as a halogenating agent achieves 92% yield within 1 hour at 110°C. The protocol involves:

-

Mixing 4-isopropylbenzaldehyde (1 mmol), ammonium acetate (2 mmol), and TCM (0.07 g).

-

Heating under nitrogen with magnetic stirring.

-

Purifying via column chromatography (ethyl acetate/petroleum ether, 1:4).

Advantages:

-

Eliminates toxic solvents.

-

Scalable to gram quantities without yield loss.

Limitations:

-

Requires rigorous exclusion of moisture to prevent TCM decomposition.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes, achieving 88% yield. The method employs:

-

4-Isopropylbenzaldehyde (1 mmol),

-

Ammonium acetate (3 mmol),

-

Silica-supported Wells–Dawson heteropolyacid (WD/SiO₂, 20 mg).

Key Insight: Microwave heating enhances reaction homogeneity, minimizing side products like Schiff bases.

Catalytic Systems and Their Efficacy

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM]Br) facilitate synthesis at room temperature. A representative procedure:

-

Dissolve 4-isopropylbenzaldehyde (1 mmol) and glyoxal (1 mmol) in [BMIM]Br (2 mL).

-

Add ammonium acetate (2.5 mmol) and stir for 2 hours.

Benefits:

-

Catalyst recyclability (up to 5 cycles).

-

Mild conditions preserve acid-sensitive functional groups.

Transition Metal Catalysts

Zirconium(IV) chloride (ZrCl₄) enhances cyclocondensation efficiency, yielding 89% product in dichloromethane at 40°C. Mechanistic studies suggest Zr⁴⁺ coordinates with the aldehyde carbonyl, polarizing it for nucleophilic attack.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols utilize tubular flow reactors to ensure consistent heat/mass transfer:

Table 1: Comparative Analysis of Industrial Methods

| Method | Reactor Type | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Batch Processing | Stirred Tank | 78 | 88 | 8.2 |

| Continuous Flow | Tubular | 94 | 96 | 5.1 |

| Microwave-Assisted | Multimode Cavity | 88 | 92 | 4.3 |

Green Chemistry Innovations

Deep Eutectic Solvents (DES)

A choline chloride-oxalic acid DES (molar ratio 1:2) replaces traditional solvents, offering:

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(4-Isopropyl-phenyl)-1H-imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 4-isopropylbenzaldehyde with ammonium acetate and an appropriate nitrile source under reflux in acetic acid . Microwave-assisted synthesis has also been employed to reduce reaction time (from 12 hours to 30 minutes) while maintaining yields of ~75% . Key variables affecting yield include:

- Solvent polarity : Polar solvents (e.g., DMF) enhance cyclization but may require higher temperatures.

- Catalyst choice : Amberlyst-15 or iodine improves regioselectivity for imidazole ring formation .

- Stoichiometry : A 1:2:1 molar ratio of aldehyde, ammonium acetate, and nitrile optimizes imidazole ring closure .

Q. How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar imidazole ring and dihedral angles between substituents (e.g., 4-isopropylphenyl group at ~45° relative to the imidazole plane) are critical identifiers . Key validation steps include:

- R-factor refinement : SHELXL software refines structures to R-values < 0.05 for high confidence .

- ORTEP diagrams : Visualize thermal ellipsoids to confirm bond lengths (C–N: ~1.31–1.35 Å) and angles (C–N–C: ~108°) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding with solvents like ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or antifungal activity often arise from assay conditions. For example:

- Antibacterial activity : MIC values against S. aureus vary from 8 µg/mL to >64 µg/mL depending on substituent electronegativity . Validate via standardized CLSI protocols using positive controls (e.g., ciprofloxacin) and broth microdilution .

- Antimalarial activity : IC₅₀ values for Plasmodium falciparum range from 1.2 µM to >10 µM. Use synchronized parasite cultures and confirm via β-hematin inhibition assays to rule out false positives .

Q. What computational strategies are effective for predicting the pharmacological profile of this compound analogs?

- Molecular docking : AutoDock Vina or Glide can model binding to targets like GLP-1 receptors (docking scores < −7.0 kcal/mol suggest high affinity) .

- QSAR modeling : Use descriptors like LogP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to predict bioavailability .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates robust binding) .

Q. How can regioselectivity challenges in synthesizing 1,2,4,5-tetrasubstituted imidazoles be addressed?

Regioselectivity is influenced by steric and electronic factors:

- Microwave irradiation : Enhances reaction homogeneity, reducing byproducts like 1,4-disubstituted isomers .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to block undesired substitution sites .

- Catalytic systems : Pd(OAc)₂/Xantphos improves cross-coupling efficiency for aryl substituents (yields >80%) .

Key Considerations for Researchers

- Analytical validation : Always cross-validate NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., ACD/Labs) .

- Crystallography : Deposit structures in CCDC (e.g., CCDC 1038591) for peer verification .

- Ethical compliance : Adhere to FDA guidelines for preclinical studies; derivatives are not FDA-approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。